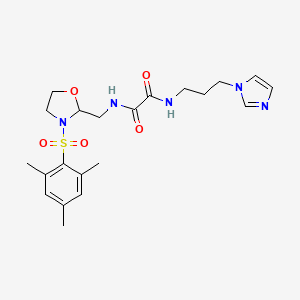![molecular formula C9H18N2 B2580937 N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine CAS No. 102312-28-7](/img/structure/B2580937.png)
N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine” is a chemical compound with the CAS Number: 102312-28-7 . It has a molecular weight of 154.26 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H18N2/c1-10-7-5-8-3-4-9(6-7)11(8)2/h7-10H,3-6H2,1-2H3 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 154.25 g/mol . The compound has a XLogP3-AA value of 1, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound’s complexity, as computed by PubChem, is 147 .
Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutically Relevant Frameworks
Research by Sakai, Ridder, and Hartwig (2006) illustrates the use of primary aromatic amines, benzylic amines, and beta-phenethylamines in the production of pharmaceutically relevant tropene frameworks, such as 8-azabicyclo[3.2.1]octene. This process involves a palladium-catalyzed hydroamination of cycloheptatriene, highlighting the significance of N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine in pharmaceutical chemistry (Sakai, Ridder, & Hartwig, 2006).
Development of Conformationally Rigid Analogues
Kubyshkin et al. (2009) synthesized a conformationally rigid analogue of 2-amino-adipic acid, showcasing the application of the 8-azabicyclo[3.2.1]octane skeleton. This work demonstrates the adaptability of this compound in creating structurally specific analogues for chemical research (Kubyshkin et al., 2009).
Azabicycloalkanes in Analgetics and Antagonist Research
A study by Takeda et al. (1977) on 1-phenyl-6-azabicyclo[3.2.1]octanes provides insights into the structure-activity relationships of these compounds, particularly in the context of analgesic and narcotic antagonist activities. This research underscores the importance of this compound in medicinal chemistry (Takeda et al., 1977).
Aminocarbonylation Reactions in Chemistry
Research by Kollár et al. (2021) explores the aminocarbonylation of alkenyl and (hetero)aryl iodides using tropane-based amines like 8-azabicyclo[3.2.1]octan-3-one. The study demonstrates the utility of this compound in forming N-acylnortropane derivatives, important in biological and chemical research (Kollár et al., 2021).
Development of Azabicyclic Amines and Nicotinic Acetylcholine Receptor Activity
Walker et al. (2008) designed and synthesized new azabicyclic amines, including variants of 8-azabicyclo[3.2.1]octane, to investigate α7 nicotinic acetylcholine receptor activity. This highlights the compound's role in neuropharmacological research and drug discovery (Walker et al., 2008).
Safety and Hazards
Mecanismo De Acción
Target of Action
N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine is a complex organic compound that is part of the family of tropane alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities
Mode of Action
The mode of action of N,8-dimethyl-8-azabicyclo[32It is known that tropane alkaloids, to which this compound belongs, exhibit a variety of biological activities .
Biochemical Pathways
The specific biochemical pathways affected by N,8-dimethyl-8-azabicyclo[32Tropane alkaloids, the family to which this compound belongs, are known to interact with various biochemical pathways .
Result of Action
The specific molecular and cellular effects of N,8-dimethyl-8-azabicyclo[32It is known that compounds in the tropane alkaloid family exhibit a variety of biological activities .
Propiedades
IUPAC Name |
N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-10-7-5-8-3-4-9(6-7)11(8)2/h7-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPJGCHLBFCBLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2CCC(C1)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate](/img/structure/B2580855.png)
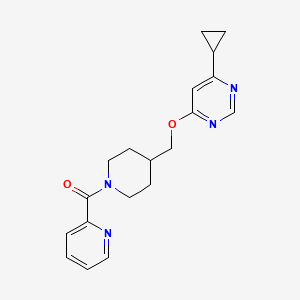
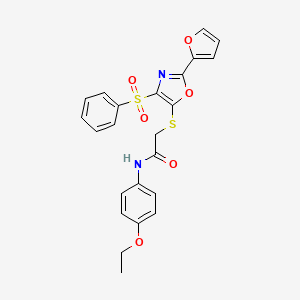
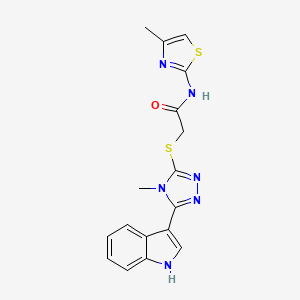

![4-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2580861.png)

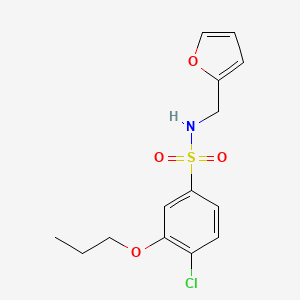
![2-Azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2580869.png)
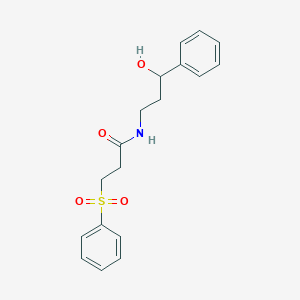
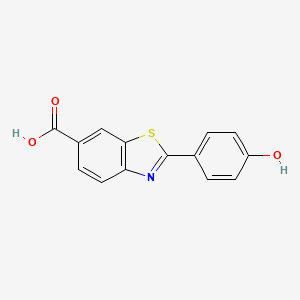
![2-chloro-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2580874.png)
![N~1~,N~3~-bis(2-chlorophenyl)-2-[(dimethylamino)methylene]malonamide](/img/structure/B2580876.png)
